N-{1,1,1,3,3,3-hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}-4-methylbenzamide
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Overview
Description
N-{1,1,1,3,3,3-hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a hexafluoropropanol moiety and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}-4-methylbenzamide typically involves multiple steps. One common method starts with the preparation of 1,1,1,3,3,3-hexafluoro-2-propanol, which is then reacted with furan-2-ylmethylamine under controlled conditions to form the intermediate compound. This intermediate is subsequently reacted with 4-methylbenzoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the amide group can produce the corresponding amine.
Scientific Research Applications
N-{1,1,1,3,3,3-hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism by which N-{1,1,1,3,3,3-hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}-4-methylbenzamide exerts its effects involves interactions with specific molecular targets. The hexafluoropropanol moiety can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The furan ring and benzamide moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis.
Hexafluoroisopropanol: Another similar compound with applications in peptide chemistry and catalysis.
Furan-2-carboxylic acid: A derivative of furan used in various chemical reactions.
Uniqueness
N-{1,1,1,3,3,3-hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}-4-methylbenzamide is unique due to its combination of a hexafluoropropanol moiety, a furan ring, and a benzamide group. This unique structure imparts specific chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H14F6N2O2 |
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Molecular Weight |
380.28 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(furan-2-ylmethylamino)propan-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C16H14F6N2O2/c1-10-4-6-11(7-5-10)13(25)24-14(15(17,18)19,16(20,21)22)23-9-12-3-2-8-26-12/h2-8,23H,9H2,1H3,(H,24,25) |
InChI Key |
YNVCLCIDTKJPAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NCC2=CC=CO2 |
Origin of Product |
United States |
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